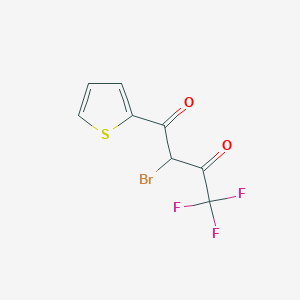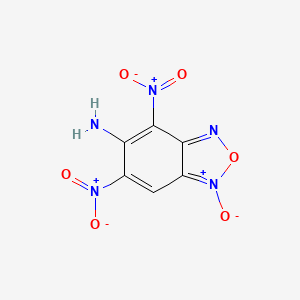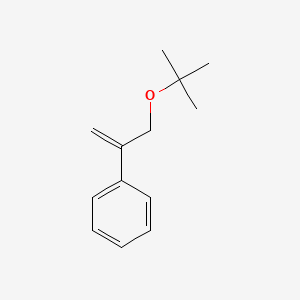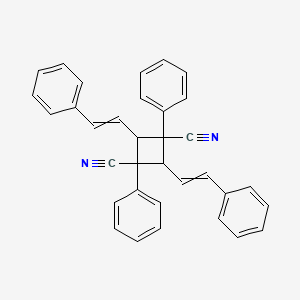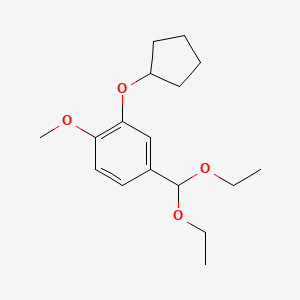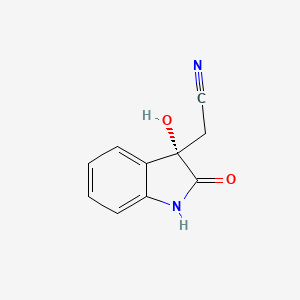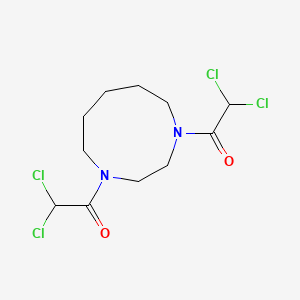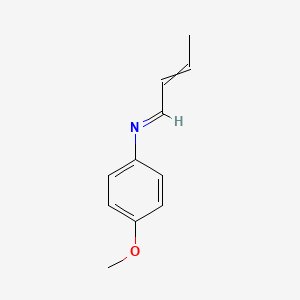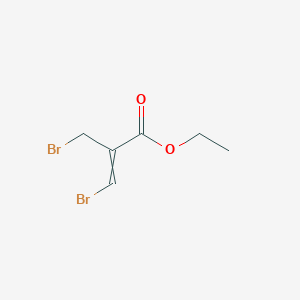
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate is an organic compound with the molecular formula C6H8Br2O2. It is a colorless to red to green clear liquid at room temperature and is known for its reactivity due to the presence of bromine atoms . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate can be synthesized through the bromination of ethyl 2-(bromomethyl)acrylate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions. These reactions are conducted in non-polar solvents like tetrahydrofuran (THF) or hexane.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition reactions.
Major Products Formed
Substitution Reactions: Products include substituted ethyl prop-2-enoates with various functional groups.
Elimination Reactions: Products include alkenes or alkynes depending on the reaction conditions.
Addition Reactions: Products include dibromo compounds or other addition products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-2-(bromomethyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution or elimination reactions. The double bond in the compound can participate in addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Similar in structure but lacks the additional bromine atom on the double bond.
3-Bromo-2-methylpropene: Similar in reactivity but has a different substitution pattern on the carbon chain.
Uniqueness
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
139060-14-3 |
|---|---|
Molekularformel |
C6H8Br2O2 |
Molekulargewicht |
271.93 g/mol |
IUPAC-Name |
ethyl 3-bromo-2-(bromomethyl)prop-2-enoate |
InChI |
InChI=1S/C6H8Br2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,4H2,1H3 |
InChI-Schlüssel |
UFZKCOFEUACKTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


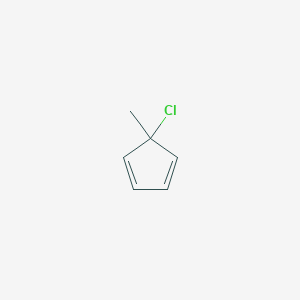
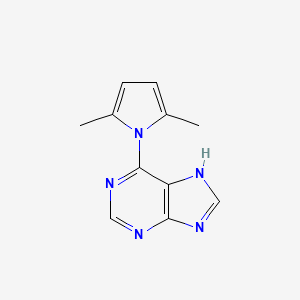
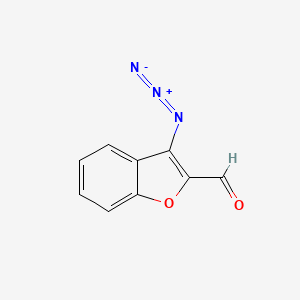
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/structure/B14263069.png)
![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
